CB-13 - 432047-72-8

CB-13

Catalog Number: EVT-263152
CAS Number: 432047-72-8
Molecular Formula: C26H24O2
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone (CB-13) is a synthetic compound classified as a cannabinoid receptor agonist. It exhibits a preference for peripheral cannabinoid receptors, specifically CB1 and CB2 receptors, located outside the central nervous system. [, , ] In scientific research, CB-13 serves as a valuable tool for investigating the roles of peripheral cannabinoid receptors in various physiological processes, including pain modulation, inflammation, and cardiovascular function. [, , , ]

Anandamide

  • Relevance: Anandamide serves as a reference point for comparing the activity and selectivity of CB-13. While both compounds activate cannabinoid receptors, CB-13 exhibits a preference for peripheral CB1 receptors, aiming to minimize the central nervous system side effects associated with compounds like anandamide. []

R-Methanandamide

  • Relevance: Similar to anandamide, R-methanandamide helps understand the structure-activity relationship of CB-13. The research highlights that while R-methanandamide's suppression of cardiac myocyte enlargement is mediated by CB2 receptors, its suppression of fetal gene activation is mediated by CB1 receptors. This finding contrasts with CB-13, which shows activity at both CB1 and CB2 receptors in attenuating hypertrophy and its associated markers. []

JWH-133

  • Relevance: The use of JWH-133 in the research directly contrasts the action of CB-13. The study finds that JWH-133, due to its CB2 selectivity, only prevents cardiac myocyte enlargement but does not affect brain natriuretic peptide gene activation. Conversely, CB-13, as a dual CB1/CB2 agonist, inhibits both hypertrophic indicators. This difference highlights the potential importance of dual CB1/CB2 agonism in achieving comprehensive therapeutic effects on cardiac hypertrophy. []

Δ9-Tetrahydrocannabinol (THC)

  • Relevance: THC serves as the classic comparator for understanding the effects of CB-13 and other synthetic cannabinoids. While both compounds activate CB1 receptors, CB-13 is designed to preferentially target peripheral CB1 receptors, thereby aiming to minimize the psychoactive effects associated with THC. []

AM-251

  • Relevance: The study investigates AM251's ability to reverse the hypothermic effects induced by CB-13. This research suggests that CB1 receptor antagonists like AM251 might hold potential as antidotes for cannabinoid intoxication, including that induced by synthetic cannabinoids like CB-13. []

Other Synthetic Cannabinoids

  • Relevance: These synthetic cannabinoids are relevant in the context of identifying and characterizing novel psychoactive substances in illegal products. Their detection underscores the need for analytical methods capable of detecting a wide range of emerging synthetic cannabinoids, including CB-13. [, ]
Source and Classification

CB 13 is classified as a potent agonist of the cannabinoid receptors CB1 and CB2. Its chemical identification is supported by its CAS number 432047-72-8. The compound has been studied for its effects on various biological pathways, particularly in relation to the peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway, which plays a crucial role in metabolic regulation and inflammation .

Synthesis Analysis

The synthesis of CB 13 involves several steps that can vary depending on the desired purity and yield. A common method includes:

  1. Starting Materials: The synthesis typically begins with a precursor that contains the necessary functional groups to form the cannabinoid structure.
  2. Reagents: Various reagents such as alkyl halides or phenolic compounds may be utilized to introduce specific substituents.
  3. Reaction Conditions: The reactions are often conducted under controlled temperatures and pressures in organic solvents to facilitate the desired transformations.
  4. Purification: Post-reaction, purification techniques such as chromatography are employed to isolate CB 13 from by-products.

Specific details about reaction conditions (temperature, duration) and yields are often proprietary or vary in reported literature.

Molecular Structure Analysis

The molecular structure of CB 13 reveals significant features pertinent to its function as a receptor agonist:

  • Molecular Formula: C22H24N2O2
  • Molecular Weight: Approximately 348.44 g/mol
  • Structural Features: The compound contains a bicyclic structure typical of cannabinoids, with various functional groups that enhance its binding affinity for cannabinoid receptors.

The three-dimensional conformation of CB 13 allows it to effectively interact with CB1 and CB2 receptors, which is critical for its biological activity .

Chemical Reactions Analysis

CB 13 can participate in various chemical reactions typical of organic compounds:

  • Agonistic Activity: It acts as an agonist at both CB1 and CB2 receptors, triggering downstream signaling pathways that influence cellular responses.
  • Metabolic Stability: Understanding the metabolic pathways of CB 13 is essential for predicting its pharmacokinetics. It may undergo phase I metabolic reactions such as oxidation or hydrolysis.

Research indicates that CB 13 can also exhibit reactivity with other biological molecules under specific conditions, potentially leading to novel therapeutic applications .

Mechanism of Action

The mechanism of action for CB 13 primarily involves its interaction with cannabinoid receptors:

  1. Receptor Binding: Upon administration, CB 13 binds to the CB1 and CB2 receptors located throughout the body.
  2. Signal Transduction: This binding activates intracellular signaling cascades via G-proteins, leading to various physiological effects such as pain relief, anti-inflammatory responses, and modulation of appetite.
  3. Overcoming Radio-resistance: Notably, studies have shown that combining CB 13 with radiation therapy can overcome radio-resistance in certain cancer cells, suggesting a potential therapeutic role in oncology .
Physical and Chemical Properties Analysis

CB 13 exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but has limited solubility in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting points are not universally reported but are critical for solid-state characterization.

These properties influence how CB 13 can be formulated for therapeutic use .

Applications

CB 13 has several promising applications in scientific research and medicine:

  • Therapeutic Potential: Its ability to activate cannabinoid receptors makes it a candidate for treating conditions such as chronic pain, inflammation, and metabolic disorders.
  • Cancer Research: Studies suggest that it may enhance the efficacy of radiotherapy in resistant cancer types .
  • Pharmacological Studies: As a model compound for studying cannabinoid receptor interactions, it aids in understanding the broader implications of cannabinoid pharmacology.
Molecular Mechanisms of CB-13 in Cellular Signaling Pathways

PPARγ-Dependent Mechanisms in Cancer Cell Apoptosis

CB-13 (1-benzyl-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) is a novel ligand of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor implicated in cancer cell death. In non-small cell lung cancer (NSCLC) cells, CB-13 binds PPARγ, triggering transactivation of PPAR response elements (PPREs). This activation upregulates pro-apoptotic pathways, evidenced by:

  • Caspase activation: Cleavage of caspase-3 and caspase-9, alongside poly-ADP ribose polymerase (PARP) degradation [1] [4].
  • Cell viability reduction: Dose-dependent decrease in NSCLC cell survival via WST-1 assays [1].
  • Transcriptional regulation: Increased expression of PPARγ target genes involved in cell cycle arrest (e.g., p21, p27) and inhibition of pro-survival signals (e.g., NF-κB) [4].

Table 1: PPARγ-Mediated Apoptotic Targets of CB-13 in NSCLC

Target MoleculeEffect of CB-13Functional Outcome
Caspase-3/9Increased activityExecutioner apoptosis
PARPCleavageDNA repair failure
Bcl-2DownregulationLoss of anti-apoptotic protection
PPRE-luciferaseEnhanced activityPPARγ pathway activation

Cannabinoid Receptor (CB1/CB2) Agonism and Peripheral Selectivity

CB-13 acts as a preferential agonist at cannabinoid receptors, with higher affinity for CB1 (IC₅₀: 15 nM) than CB2 (IC₅₀: 98 nM). Its peripheral restriction is critical for minimizing CNS side effects:

  • Pain modulation: In murine models of inflammatory pain (CFA-induced), CB-13 (1–3 mg/kg i.p.) reversed mechanical allodynia. This effect was blocked by the peripherally restricted CB1 antagonist AM6545 but not by central antagonists [3] [8].
  • Lack of psychotropic effects: Doses ≤3 mg/kg avoided catalepsy, hypothermia, and motor ataxia—classic "tetrad" behaviors of central CB1 activation [3].
  • Mechanistic basis: Limited blood-brain barrier penetration due to chemical modifications (pyridopyrimidinedione core) [8].

Crosstalk Between ER Stress and ROS Generation in CB-13-Induced Cytotoxicity

CB-13 induces endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) generation, creating a cytotoxic loop in cancer cells:

  • ER stress activation: CB-13 time-dependently upregulates ER stress markers:
  • GRP78/BiP (chaperone)
  • Phosphorylated PERK and eIF2α
  • CHOP/GADD153 (pro-apoptotic transcription factor) [1] [4] [9].
  • ROS amplification: CB-13 increases mitochondrial ROS, which further disrupts ER calcium homeostasis. This is reversed by antioxidants like N-acetylcysteine (NAC), confirming ROS as a key mediator [1] [9].
  • Synergy with radiotherapy: In radio-resistant NSCLC cells (A549R/H460R), CB-13 enhances radiation-induced ER stress/ROS, overcoming treatment resistance [4].

Table 2: ER Stress Markers Regulated by CB-13

ER Stress PathwayKey ComponentsChange by CB-13
PERK-eIF2αp-PERK, p-eIF2α, ATF4Upregulated
Unfolded Protein Response (UPR)GRP78, CHOPElevated
ROS-ER Stress NexusNADPH oxidase 4 (Nox4)Activated

Modulation of Exosome-Mediated Intercellular Communication in Tumor Microenvironments

CB-13 influences exosome biogenesis and cargo in tumor microenvironments (TME), impacting drug resistance and metastasis:

  • Exosome production: In pancreatic stellate cells (PSCs), CB-13 analogs reduce exosome release by inhibiting neutral sphingomyelinases (targeted by GW4869) [5].
  • Cargo modulation: CB-13 alters exosomal microRNAs (e.g., miR-21, miR-451a) and proteins (e.g., glypican-1) linked to chemoresistance. Exosomes from CB-13-treated PSCs show decreased levels of oncogenic miR-21, which targets PTEN [5] [10].
  • Functional outcomes:
  • Attenuated proliferation/migration of Panc-1 and SUIT-2 pancreatic cancer cells.
  • Reduced expression of chemokines (CCL20, CXCL1) that recruit pro-tumor immune cells [5] [10].

Properties

CAS Number

432047-72-8

Product Name

CB 13

IUPAC Name

naphthalen-1-yl-(4-pentoxynaphthalen-1-yl)methanone

Molecular Formula

C26H24O2

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C26H24O2/c1-2-3-8-18-28-25-17-16-24(21-13-6-7-14-22(21)25)26(27)23-15-9-11-19-10-4-5-12-20(19)23/h4-7,9-17H,2-3,8,18H2,1H3

InChI Key

RSUMDJRTAFBISX-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43

Solubility

Soluble in DMSO, not in water

Synonyms

1-naphthalenyl(4-(pentyloxy)-1-naphthalenyl)methanone
CB-13
CB13 compound
naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.